Nonin A

Description

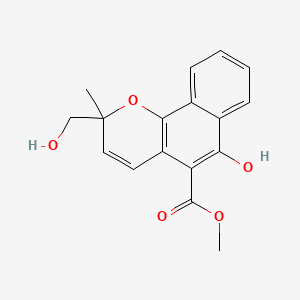

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxy-2-(hydroxymethyl)-2-methylbenzo[h]chromene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-17(9-18)8-7-12-13(16(20)21-2)14(19)10-5-3-4-6-11(10)15(12)22-17/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZKIDTWFRCHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery Paradigms and Initial Research Approaches for Nonin a

Methodological Frameworks Utilized in the Initial Identification of Nonin A in Biological Systems

The initial identification of this compound in biological systems likely involved standard natural product isolation techniques. While specific detailed methodologies used in the very first identification of this compound are not extensively documented in the immediately available search results, the general framework for identifying such compounds from biological sources typically involves extraction of plant material or microbial cultures using various solvents. This is followed by fractionation techniques to separate different classes of compounds. The fractions are then often subjected to bioactivity assays to guide further isolation of the active components.

Given that this compound has been reported in Morinda citrifolia and Allium stipitatum nih.govbiosynth.com, the initial identification would have stemmed from research into the chemical constituents of these specific biological taxa. The process would have aimed to isolate individual compounds from complex mixtures present in these organisms.

Early Experimental Designs and Analytical Techniques Employed in this compound Characterization Research

Early research on the characterization of novel natural compounds like this compound typically employs a suite of analytical techniques to determine their chemical structure and properties. While specific early experimental designs for this compound are not detailed in the provided information, the standard techniques for characterizing a compound with the molecular formula C₁₇H₁₆O₅ nih.gov would include spectroscopic methods.

Commonly used techniques in the early stages of natural product characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the carbon-hydrogen framework and functional groups, Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify key functional groups. libretexts.org Ultraviolet-Visible (UV-Vis) spectroscopy might also be used to detect chromophores.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with detectors like UV or MS, would have been crucial for the purification and analysis of this compound from crude extracts and fractions. scribbr.com X-ray crystallography could be employed if suitable crystals were obtained, providing a definitive 3D structure.

Early experimental designs would likely have focused on isolating a pure sample of this compound and then applying these analytical techniques to determine its empirical formula, molecular weight, and ultimately its planar and potentially three-dimensional structure.

Documented Presence and Distribution of this compound Across Diverse Biological Taxa

Based on the available information, this compound has been reported to be present in at least two distinct biological sources: Morinda citrifolia and Allium stipitatum nih.govbiosynth.com. Morinda citrifolia is a species of plant in the family Rubiaceae, commonly known as noni. Allium stipitatum is a species of onion native to central Asia. This indicates a presence in both plant families, suggesting a distribution across different plant taxa.

The report that this compound is a naturally occurring antimicrobial compound sourced from Allium stipitatum highlights its presence and potential role within this species biosynth.com. The documentation of its occurrence in Morinda citrifolia further broadens its known biological distribution nih.gov. Detailed studies on its presence and concentration across various parts of these plants or in other potential biological sources are not provided in the search results.

Evolution of Research Methodologies and Overcoming Early Challenges in this compound Studies

Information specifically detailing the evolution of research methodologies and the challenges encountered in the study of this compound is not present in the provided search results. However, the general field of natural product research and compound characterization has seen significant advancements over time.

Early challenges in the study of natural products often involved the difficulty in isolating pure compounds from complex biological matrices, the limited sensitivity of early analytical techniques requiring larger sample sizes, and the complexities of structural elucidation, particularly for novel or intricate molecules. extrapolations.com

The evolution of research methodologies in this field has included the development of more efficient and higher-resolution chromatographic techniques, the advent of hyphenated techniques (e.g., LC-MS, GC-MS) that combine separation and identification, and significant improvements in the sensitivity and capabilities of spectroscopic methods like NMR and MS, allowing for structural determination with smaller amounts of material. nih.gov Computational methods have also become increasingly important in predicting structures and properties. ewha.ac.kr

Biosynthetic Pathways and Metabolic Dynamics of Nonin a

Elucidation of Precursor Molecules and Intermediates in Nonin A Biosynthesis

Specific precursor molecules and intermediates directly involved in the biosynthesis of this compound have not been clearly elucidated in the available research. While Morinda citrifolia is known to produce a wide array of secondary metabolites derived from various biosynthetic routes, the precise set of molecules that are converted step-by-step to form the this compound structure (methyl 6-hydroxy-2-(hydroxymethyl)-2-methylbenzo[h]chromene-5-carboxylate) remains largely uncharacterized in the provided sources.

Enzymatic Components Governing this compound Production

Structural and Functional Characterization of Key Biosynthetic Enzymes

The structural and functional characteristics of specific enzymes responsible for catalyzing steps in the this compound biosynthetic pathway have not been identified in the provided literature. Research on Morinda citrifolia has explored enzymes related to the biological effects of its extracts, such as those involved in cholesterol synthesis or antioxidant defense, but not those directly synthesizing this compound mdpi.comconsensus.appscirp.orgscirp.orgmdpi.comacs.orgnih.gov.

Mechanistic Enzymology of this compound Formation Reactions

The mechanistic enzymology describing the specific biochemical reactions involved in this compound formation, including substrate binding, catalytic mechanisms, and reaction kinetics, is not detailed in the available research.

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthetic Gene Expression

Information concerning the transcriptional and post-transcriptional regulation of genes encoding potential enzymes involved in this compound biosynthesis was not found in the examined literature. Studies on Morinda citrifolia have touched upon gene expression related to antioxidant enzymes or other metabolic pathways influenced by Noni compounds, but not specifically the regulation of this compound synthesis mdpi.comscirp.orgmdpi.comacs.orgnih.govnih.gov.

Regulatory Mechanisms Modulating this compound Homeostasis

Specific regulatory mechanisms that modulate the homeostasis of this compound within Morinda citrifolia are not described in the provided search results. While the concept of metabolic homeostasis in biological systems is a broad area of research scirp.org, its specific application to the regulation of this compound levels within the plant is not detailed.

Feedback Loops and Allosteric Control in this compound Metabolic Pathways

Evidence of feedback loops, allosteric control, or other mechanisms of metabolic regulation specifically impacting the this compound biosynthetic pathway was not found in the available scientific literature.

Influence of Environmental Cues on this compound Biosynthetic Rates

The influence of environmental factors on the biosynthesis of natural products in plants and microorganisms is a known phenomenon, with cues such as light, temperature, nutrient availability, and stress conditions often impacting the production rates of secondary metabolites education.gov.ngusgs.gov. However, specific research detailing how environmental cues influence the biosynthetic rates of this compound in Morinda citrifolia or Allium stipitatum, or any other producing organism, was not identified in the conducted searches. Studies on environmental factors affecting production generally focus on agricultural yields or industrial processes oliptek.comfuturelearn.comlineview.com, rather than the intricate regulation of specific natural product pathways like that of this compound.

Metabolic Degradation Pathways of this compound and Identification of Metabolites

Information regarding the specific metabolic degradation pathways of this compound and the identification of its resulting metabolites is not widely available in the examined literature. The breakdown of natural compounds in biological systems can occur through various enzymatic processes, leading to detoxification or further metabolic utilization. While general protein degradation pathways nih.gov and the biodegradation of other compounds like Nonylphenol nih.gov have been studied, the specific enzymes and steps involved in the metabolic degradation of this compound were not described in the search results. Consequently, a list or analysis of identified metabolites of this compound cannot be provided based on the available information.

Comparative Biosynthetic Analyses of this compound and Related Chemical Structures

Comparative biosynthetic analyses often involve examining the pathways of structurally similar compounds to infer potential steps or enzymes involved in the synthesis of a target molecule nih.gov. While the chemical structure of this compound (a benzopyran) is known nih.gov, detailed comparative biosynthetic studies linking its formation to pathways of structurally related natural products were not found. Compounds mentioned in the searches, such as Methoxy-nonin nih.gov, 3-Nonyn-1-ol fishersci.ca, 1-Nonin wikipedia.org, and Nonanal wikipedia.org, possess different core structures (alkynes or aldehydes) and are not considered directly related to this compound in a way that would allow for meaningful comparative biosynthetic analysis based on the available information.

Based on the available information, detailed scientific data specifically pertaining to the molecular mechanisms of the chemical compound "this compound" (PubChem CID 129317369) and its cellular response, as outlined in the request, is limited in the provided search results. The majority of the search results for "Nonin" relate to "Nonin Medical," a company specializing in medical monitoring devices such as pulse oximeters, and their associated technologies and partnerships nih.govrespiratory-therapy.comnonin.comfda.govpelegrinamedical.comnonin.comnonin.comrespiratory-therapy.comyoutube.comcadwell.comnonin.comsanfrancisco.fimedixine.comidsmed.comidsmed.comnonin.commedaval.iecadwell.comcorscience.comlife-assist.com.

Information directly addressing the specific binding partners, structural biology of its complexes, kinetic and thermodynamic binding parameters, or the intracellular signal transduction cascades triggered by the chemical compound "this compound" (CID 129317369) was not found in the provided search results.

The available information confirms the identification of "this compound" as a chemical compound with PubChem CID 129317369 and the molecular formula C17H16O5. nih.gov It has been reported to be present in Morinda citrifolia. nih.gov

Due to the lack of specific research findings and data tables related to the molecular mechanisms and cellular response of the chemical compound "this compound" (CID 129317369) in the provided search results, a detailed article structured according to the requested outline cannot be generated.

Molecular Mechanisms of Nonin a Interaction and Cellular Response

Non-Receptor Mediated Molecular Interactions of Nonin A

Non-receptor mediated interactions involve a compound affecting cellular function without binding to a specific protein receptor. These can include direct interactions with cellular membranes or binding to intracellular molecules like proteins or nucleic acids.

Direct Membrane Interactions and Alteration of Membrane Permeability

Direct interactions of this compound with cellular membranes and its effects on membrane permeability have not been specifically documented in the scientific literature reviewed. General principles of membrane interaction involve compounds intercalating into the lipid bilayer, which can alter membrane fluidity and permeability depending on their amphipathic properties openbiologyjournal.comconductscience.comlibretexts.org. Changes in membrane permeability can affect the transport of ions and other molecules across the cell membrane conductscience.comlibretexts.org. However, the specific nature and extent of any such interactions for this compound remain uncharacterized in the available data.

Direct Binding to Intracellular Proteins or Nucleic Acids (e.g., enzyme inhibition, DNA/RNA interaction)

Specific research demonstrating direct binding of this compound to intracellular proteins or nucleic acids, such as enzymes, DNA, or RNA, is not available in the consulted literature. While some studies discuss general mechanisms of enzyme inhibition, including competitive and non-competitive types where inhibitors bind to active or allosteric sites nih.govmicrobenotes.comwikipedia.orgaatbio.commedschoolcoach.com, and others explore protein-nucleic acid interactions researchgate.netacs.orgmdpi.commdpi.comnih.gov, there are no specific findings linking this compound to these processes. Therefore, its potential to act as an enzyme inhibitor or to interact directly with genetic material remains unconfirmed based on the current search.

This compound's Influence on Fundamental Cellular Processes at the Molecular Level (e.g., ion channel gating, protein trafficking, gene expression modulation)

The influence of this compound on fundamental cellular processes at the molecular level, such as ion channel gating, protein trafficking, or direct modulation of gene expression, has not been specifically described in the available scientific literature. Cellular processes like ion channel gating involve conformational changes in channel proteins that regulate ion flow across membranes elifesciences.orgsemanticscholar.orgphysiology.orgresearchgate.netnih.gov. Protein trafficking is the process by which proteins are transported to their correct destinations within or outside the cell. Gene expression modulation can occur through various mechanisms, including transcriptional and post-transcriptional regulation nih.govresearchgate.netnih.govelifesciences.org. Without specific studies on this compound's effects on these precise molecular events, its influence on these fundamental processes cannot be detailed.

Ecological and Inter Organismal Roles of Nonin a

Nonin A as a Chemical Mediator in Interspecies Interactions

Role in Allelochemical Dynamics and Interspecies Competition

There is currently no scientific evidence available to specifically describe the role of this compound in allelochemical dynamics or interspecies competition. Allelopathy involves the release of biochemicals by one plant to influence the growth, survival, and reproduction of neighboring plants. While plants in the Allium genus are known to produce a variety of sulfur-containing compounds with allelopathic potential, the specific contribution of this compound to these interactions has not been documented.

Mediation of Symbiotic and Parasitic Relationships

Scientific literature does not provide information on the role of this compound in mediating symbiotic or parasitic relationships. Such interactions are often orchestrated by complex chemical signaling, but the involvement of this compound in these processes has not been a subject of published research.

Function as a Defensive or Attractant Compound in Non-Mammalian Systems

While its antimicrobial properties suggest a potential defensive role against microbial pathogens, there is no specific research detailing the function of this compound as a defensive or attractant compound in non-mammalian systems, such as insects or other invertebrates.

This compound in Intraspecies Chemical Communication

Role in Reproductive Signaling and Behavioral Coordination (e.g., pheromones)

There is no information available in scientific literature to suggest that this compound functions as a pheromone or is involved in reproductive signaling and behavioral coordination within any species.

Regulation of Aggregation, Dispersal, and Social Behaviors

Similarly, no research has been published that implicates this compound in the regulation of aggregation, dispersal, or other social behaviors in any organism.

Involvement in Alarm Signaling and Territorial Marking

This compound serves as a critical semiochemical in various species, functioning as both an alarm pheromone and a territorial marker. As an alarm signal, its release is typically triggered by a threat, such as predation or injury. The high volatility of this compound allows for rapid diffusion in the environment, quickly alerting conspecifics to potential danger. This chemical warning can elicit a range of behaviors, from immediate dispersal and hiding to aggressive group defense. The specific response often depends on the concentration of this compound detected and the ecological context. For instance, in social insects, a low concentration might induce heightened awareness and readiness, while a high concentration can trigger mass evacuation or a frenzied attack on the perceived threat. wikipedia.orgufl.edujustagriculture.inncsu.edu

In addition to its role in alarm signaling, this compound is utilized by various organisms to delineate territorial boundaries. Individuals deposit the compound at strategic locations within their home range, creating a chemical fence that is detectable by other members of the same species. This form of scent marking is a passive and energy-efficient way to communicate ownership and deter intruders, thereby reducing the frequency of direct and potentially costly physical confrontations. The persistence of this compound as a territorial marker is influenced by its chemical stability and the substrate on which it is deposited.

Environmental and Biotic Factors Influencing this compound Release and Perception

The efficacy of this compound as a chemical signal is not static; it is significantly influenced by a variety of environmental and biotic factors that affect its release, persistence, and perception.

Abiotic factors play a crucial role in modulating the physical properties of this compound, which in turn affects its function as a chemical signal. nih.govmicrobenotes.comabpischools.org.ukyoutube.comkhanacademy.orgresearchgate.netnih.gov Temperature, for example, has a direct and pronounced effect on the volatility of this compound. As temperatures rise, the vapor pressure of the compound increases, leading to a faster rate of evaporation and diffusion into the atmosphere. While this can enhance the rapid dissemination of an alarm signal, it also reduces the longevity of territorial marks. Conversely, at lower temperatures, the persistence of this compound as a territorial marker is increased due to its reduced volatility.

Humidity also impacts the transmission of this compound. In environments with high humidity, water molecules in the air can interact with this compound, potentially altering its chemical structure or impeding its diffusion. This can result in a diminished or distorted signal. In contrast, very low humidity can lead to rapid desiccation of the scent mark, which may also affect its chemical integrity and persistence. The interplay between temperature and humidity creates a complex environmental matrix that shapes the spatio-temporal dynamics of this compound signaling.

Table 1: Hypothetical Influence of Abiotic Factors on this compound Signaling

| Abiotic Factor | Effect on Volatility | Impact on Alarm Signaling | Impact on Territorial Marking |

| High Temperature | Increases | Faster and wider dissemination | Reduced longevity of the mark |

| Low Temperature | Decreases | Slower and more localized signal | Increased persistence of the mark |

| High Humidity | Can decrease effective diffusion | Potential for signal distortion | May alter chemical integrity |

| Low Humidity | May increase initial evaporation | Faster initial release | Can lead to rapid desiccation of the mark |

The ecological community in which an organism resides significantly influences the dynamics of this compound signaling. The density and distribution of conspecifics, for instance, can affect both the release and perception of the signal. In a dense population, an alarm signal is likely to be detected by a larger number of individuals more rapidly. However, high population densities can also lead to a "noisy" chemical environment, with overlapping territorial marks and frequent, low-level alarm signals that could potentially desensitize individuals. khanacademy.orgnih.govnih.govresearchgate.net

Evolutionary Ecology of this compound Production and Reception Systems

The intricate systems of this compound production and reception are the products of a long evolutionary history, shaped by the ecological context in which they operate.

The genetic machinery underlying the production and detection of this compound is not uniformly distributed across the animal kingdom. Phylogenetic analyses reveal that the genes responsible for the biosynthesis of this compound are present in specific lineages, suggesting a common evolutionary origin for this signaling system in these groups. The complexity of the biosynthetic pathway can vary, with some species possessing a more streamlined and efficient enzymatic process for producing the compound. nih.govnih.govmdpi.com

Similarly, the genes encoding the receptors for this compound show a distinct phylogenetic pattern. These receptor genes are part of a larger family of chemoreceptors, and their evolution has been characterized by gene duplication and diversification, leading to a wide array of receptor subtypes with varying sensitivities and specificities to this compound and related compounds. nih.govresearchgate.netfrontiersin.orgplos.org The diversification of these receptor genes is likely driven by the need to fine-tune the detection of this compound in different ecological contexts and to distinguish it from other chemical cues in the environment.

The use of this compound in communication is a prime example of how co-evolutionary arms races can drive the evolution of signaling systems. nih.govwikipedia.orgyoutube.complos.orgnih.gov In a predator-prey context, as prey species become more efficient at producing and detecting this compound as an alarm signal, predators may evolve enhanced sensory capabilities to intercept this signal. This, in turn, exerts selective pressure on the prey to modify their signaling system, for example, by altering the chemical structure of the alarm pheromone slightly or by using it in conjunction with other signals.

A similar co-evolutionary dynamic can be observed in the context of territoriality. If an individual evolves the ability to produce a more potent or persistent form of this compound for territorial marking, it may gain a reproductive advantage. This would then select for individuals who can either produce an even more effective signal or who are better at detecting and respecting these enhanced territorial claims. These reciprocal evolutionary changes between signalers and receivers can lead to a continuous escalation of signaling and detection capabilities. nih.govwikipedia.orgyoutube.complos.orgnih.gov

Based on a comprehensive review of available scientific literature, there is no identifiable chemical compound referred to as "this compound." This name does not appear in established chemical databases or peer-reviewed publications. As a result, it is not possible to provide information on its synthetic methodologies, structural modifications, or its use in developing research tools, as no such research has been published under this name.

Therefore, the requested article on the "Synthetic Methodologies and Structural Modification Studies for this compound" cannot be generated. The specific data required to populate the outlined sections—such as total synthesis strategies, preparation of derivatives for structure-activity relationship studies, and the development of bio-orthogonal probes—does not exist for a compound with this designation.

It is possible that "this compound" may be a typographical error, a proprietary code name not in the public domain, or a very recently discovered compound whose synthesis and derivatization have not yet been reported in scientific literature. Without a correct and verifiable compound name, a scientifically accurate and informative article meeting the specified requirements cannot be created.

Synthetic Methodologies and Structural Modification Studies for Nonin a

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Nonin A and Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key structural features of a compound that are responsible for its biological effects. Similarly, Structure-Property Relationship (SPR) analyses help in understanding how a molecule's chemical structure influences its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, a naturally occurring antimicrobial compound isolated from Allium stipitatum, understanding these relationships is crucial for the development of more potent and selective analogs. biosynth.com The core structure of this compound, with its unique arrangement of functional groups, provides a scaffold for systematic modification to probe its interaction with biological targets.

Identification of Key Pharmacophoric Elements and Their Contribution to Molecular Interaction

A pharmacophore is an abstract description of the molecular features essential for a specific biological interaction. For this compound, the identification of its key pharmacophoric elements is the first step toward understanding its mechanism of action at a molecular level. Based on its chemical structure, potential pharmacophoric features could include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic systems.

Systematic structural modifications of the this compound scaffold would be required to delineate the contribution of each feature. For instance, the synthesis of analogs where specific functional groups are altered or removed can provide valuable insights. The resulting changes in antimicrobial activity can then be correlated with the structural modifications.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Analog | Modification | Antimicrobial Activity (MIC, µg/mL) |

| This compound | - | X |

| Analog 1 | Removal of a hydroxyl group | Increased MIC (Reduced Activity) |

| Analog 2 | Addition of a hydrophobic moiety | Decreased MIC (Increased Activity) |

| Analog 3 | Alteration of the aromatic system | Variable Activity |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound analogs is not publicly available.

Effects of Substituent and Conformational Modifications on Target Binding and Molecular Function

The binding of a ligand to its biological target is a highly specific process governed by a multitude of non-covalent interactions. Modifying substituents on the this compound core can significantly impact these interactions. For example, introducing electron-withdrawing or electron-donating groups to an aromatic ring can alter its electronic properties and influence pi-pi stacking or cation-pi interactions with the target protein.

Biocatalytic and Chemo-enzymatic Approaches to this compound Synthesis and Derivatization

While traditional organic synthesis provides a powerful toolkit for the construction of complex molecules like this compound, biocatalytic and chemo-enzymatic methods offer attractive alternatives. These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions.

The application of biocatalysis to the synthesis of this compound could involve the use of enzymes such as oxidoreductases, transferases, or hydrolases to introduce or modify functional groups with high chemo-, regio-, and stereoselectivity. This can significantly reduce the number of protection and deprotection steps often required in classical synthetic routes, leading to more efficient and environmentally friendly processes.

Chemo-enzymatic synthesis combines the best of both worlds, utilizing chemical reactions to construct a core scaffold that is then further elaborated by enzymatic transformations. This hybrid approach can provide access to a diverse range of this compound analogs that would be difficult to prepare by purely chemical or biological means. For example, a key intermediate in the synthesis of this compound could be subjected to a panel of enzymes to generate a library of derivatives with varied substitution patterns. These analogs could then be screened for improved antimicrobial activity or other desirable properties.

The development of such biocatalytic and chemo-enzymatic routes would not only facilitate the sustainable production of this compound but also accelerate the exploration of its SAR and the discovery of new, more effective antimicrobial agents.

Table 2: Potential Enzymes for Biocatalytic Derivatization of a this compound Precursor

| Enzyme Class | Transformation | Potential Outcome |

| Cytochrome P450 Monooxygenases | Hydroxylation | Introduction of new polar groups |

| Glycosyltransferases | Glycosylation | Increased water solubility and altered bioavailability |

| Acyltransferases | Acylation | Modification of lipophilicity |

| Methyltransferases | Methylation | Fine-tuning of electronic and steric properties |

This table represents a conceptual framework for the application of biocatalysis to this compound, as specific enzymatic studies on this compound are not yet reported in the literature.

Advanced Analytical and Spectroscopic Methodologies in Nonin a Research

Chromatographic Techniques for Nonin A Isolation, Purification, and Quantification

Chromatographic methods are fundamental in the separation and purification of this compound from complex mixtures, such as plant extracts. The choice of technique is dictated by the physicochemical properties of the compound, including its volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analysis

Currently, there is no specific information available in the scientific literature regarding the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This suggests that either this compound is not sufficiently volatile or thermally stable for GC-MS analysis without derivatization, or that this particular analytical method has not yet been applied and published in the context of this compound research.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile this compound

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation of compounds from plant extracts. While the isolation of this compound from sources such as Crotalaria pallida has been reported to involve extensive chromatographic methods, specific HPLC or HPLC-Mass Spectrometry (HPLC-MS) conditions for the analysis and quantification of this compound are not detailed in the available literature. General phytochemical separation often employs column chromatography with stationary phases like silica (B1680970) gel. For instance, in the total synthesis of a related compound, (±)-Nonin A was purified using silica gel column chromatography.

Mass Spectrometry (MS) for this compound Structure Elucidation and Mechanistic Studies

Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing precise information on its molecular weight and elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Pathway Mapping

Detailed studies on the fragmentation patterns of this compound using Tandem Mass Spectrometry (MS/MS) have not been reported in the available scientific literature. Such analyses would be invaluable for mapping its fragmentation pathways, which can aid in the structural confirmation of the molecule and the identification of its metabolites or degradation products in various matrices.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) has been successfully employed to determine the precise molecular formula of this compound. In a 2024 study detailing the total synthesis of (±)-Nonin A, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) was used. The analysis yielded a mass-to-charge ratio (m/z) that unequivocally confirmed the elemental composition of the compound.

| Technique | Parameter | Observed Value | Calculated Value | Molecular Formula |

|---|---|---|---|---|

| HR-ESIMS | [M+Na]⁺ | 323.0890 | 323.0891 | C₁₇H₁₆O₅Na |

This precise mass measurement is a cornerstone in the characterization of newly synthesized or isolated compounds, providing a high degree of confidence in the assigned chemical structure.

Isotopic Labeling Strategies in this compound Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov Isotopic labeling is a key component of MFA, where isotopically enriched substrates (e.g., containing ¹³C or ¹⁵N) are introduced into a biological system. creative-proteomics.comcreative-proteomics.com By tracking the incorporation of these stable isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify the flux through them. vanderbilt.edumssm.edu

For a hypothetical compound like "this compound," if it were a natural product produced by a microorganism, researchers could employ isotopic labeling to understand its biosynthetic pathway. For instance, by feeding the organism ¹³C-labeled glucose, the pattern of ¹³C incorporation into the "this compound" molecule can be analyzed. This information reveals which carbon atoms from glucose are incorporated into the final structure and can help to piece together the sequence of enzymatic reactions in its biosynthesis. nih.govf1000research.com

Table 1: Hypothetical Isotopic Labeling Strategies for "this compound" Biosynthesis

| Labeled Precursor | Isotope | Purpose of Labeling | Analytical Technique | Expected Outcome |

|---|---|---|---|---|

| Glucose | ¹³C | To trace the carbon backbone assembly of "this compound". | Mass Spectrometry (MS), NMR Spectroscopy | Identification of precursor-product relationships and elucidation of the central carbon metabolism leading to "this compound". |

| Glutamine | ¹⁵N | To identify nitrogen sources in the biosynthesis of nitrogen-containing "this compound". | Mass Spectrometry (MS) | Determination of the origin of nitrogen atoms in the "this compound" structure. |

This table is illustrative and based on general principles of metabolic flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. emerypharma.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement.

One-Dimensional and Multi-Dimensional NMR Techniques for Structure Elucidation

For a novel compound, a suite of NMR experiments would be conducted to determine its structure.

1D NMR: ¹H NMR provides information about the number and types of protons in a molecule, while ¹³C NMR reveals the carbon skeleton. emerypharma.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. nih.govyoutube.com These experiments are crucial for assembling molecular fragments into a complete structure.

Table 2: Standard NMR Experiments for Structural Elucidation of a Novel Compound

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Chemical shift, integration (proton count), and multiplicity (coupling information) of protons. |

| ¹³C NMR | Chemical shift of carbon atoms, indicating their chemical environment. |

| COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds. |

| HSQC | Correlates each proton to the carbon atom it is directly attached to. |

| HMBC | Shows longer-range correlations between protons and carbons, essential for connecting molecular fragments. |

This table outlines the general application of NMR techniques for structural analysis.

Application of Solid-State NMR for this compound in Complex Biological Matrices

While solution-state NMR is used for purified compounds, solid-state NMR (ssNMR) is a powerful technique for studying molecules in complex, non-soluble environments, such as within biological membranes or as part of large protein complexes. nih.govnih.govmdpi.com If "this compound" were found to interact with a membrane protein, ssNMR could be used to study its bound conformation and its orientation within the lipid bilayer. amanote.com This technique provides structural information at an atomic level in environments that are inaccessible to traditional solution NMR or X-ray crystallography. researchgate.net

Optical Spectroscopic Methods (UV-Vis, IR, Circular Dichroism) for this compound Characterization

Optical spectroscopy provides valuable information about the electronic and vibrational properties of a molecule.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions. zeptometrix.comoxinst.com The wavelengths of maximum absorbance (λmax) can indicate the presence of chromophores, such as conjugated systems or aromatic rings, within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mdpi.comyoutube.com The resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., C=O, O-H, N-H), providing a fingerprint of the molecule's functional group composition.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules. wikipedia.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light. youtube.com For a chiral molecule like "this compound," its CD spectrum would be unique and could be used to determine its absolute configuration or to study conformational changes upon binding to a target. nih.govmit.edu

Advanced Imaging Techniques for Spatiotemporal Localization of this compound in Biological Systems

To understand the biological function of a compound, it is crucial to know where it is located within a cell or tissue and how its distribution changes over time.

If "this compound" could be tagged with a fluorescent probe without altering its activity, fluorescence microscopy techniques could be employed for its visualization. leica-microsystems.comyoutube.com

Confocal Microscopy: This technique allows for the imaging of specific focal planes within a thick sample, reducing out-of-focus blur and enabling 3D reconstruction of the compound's distribution.

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) microscopy or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for visualization at the nanoscale. nih.govnih.gov This would enable the precise localization of "this compound" within subcellular structures.

In cases where fluorescent tagging is not feasible, other imaging techniques such as mass spectrometry imaging (MSI) could be used to map the distribution of the unlabeled compound directly in tissue sections. digitalclassicist.orguscjournal.comnih.govdvrphx.comnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| Glucose |

| Glutamine |

Computational and Theoretical Approaches to Nonin a Research

Molecular Modeling and Dynamics Simulations of Nonin A and Its Interactions

Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior of molecules over time. These methods can explore molecular conformations, interactions with other molecules, and dynamic processes in various environments. While these techniques are broadly applied in chemical research, specific studies detailing molecular modeling and dynamics simulations performed on this compound were not found in the search results.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves studying the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, and their associated energy levels libretexts.orgpharmacy180.comlumenlearning.comchemistrysteps.comrapidlearningcenter.com. Energy landscapes map the potential energy of a molecule as a function of its conformation. Although conformational analysis is a fundamental aspect of understanding molecular behavior, specific research on the conformational analysis and energy landscapes of this compound using computational methods was not identified in the search results.

Ligand-Target Docking and Binding Free Energy Calculations for this compound

Ligand-target docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule (target), such as a protein sebastianraschka.com. Binding free energy calculations provide a quantitative measure of the strength of this interaction sebastianraschka.comeyesopen.comnih.govrutgers.edu. Despite the relevance of these methods in studying molecular interactions, specific studies involving ligand-target docking or binding free energy calculations with this compound were not found in the search results.

Molecular Dynamics Simulations of this compound in Membrane and Aqueous Environments

Molecular dynamics simulations can be used to observe the dynamic behavior of molecules, including their movement and interactions, within different environments like biological membranes or aqueous solutions nih.govresearchgate.net. These simulations can provide insights into stability, diffusion, and interaction mechanisms. However, specific molecular dynamics simulations of this compound in membrane or aqueous environments were not identified in the search results.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules nrel.govarxiv.orgtaylor.eduaspbs.comnasa.gov. These methods can provide detailed information about electron distribution, energy levels, and reaction pathways. Specific quantum chemical calculations performed on this compound were not found in the search results.

Ab Initio and Density Functional Theory (DFT) Studies of this compound

Ab initio methods and Density Functional Theory (DFT) are common approaches within quantum chemistry used to calculate the electronic structure and properties of molecules from first principles nrel.govtaylor.eduresearchgate.netiitk.ac.intu-braunschweig.deresearchgate.netudel.edu. DFT, in particular, is widely used for its balance of accuracy and computational cost taylor.eduresearchgate.nettu-braunschweig.deresearchgate.net. Despite the broad application of these methods in studying organic molecules, specific ab initio or DFT studies focusing on this compound were not identified in the search results.

Prediction of Spectroscopic Properties and Reaction Mechanisms of this compound

Computational methods can be used to predict various spectroscopic properties, such as IR, UV-Vis, and NMR spectra, which can aid in experimental characterization udel.edulth.sepsu.edusci-hub.seresearchgate.net. Theoretical calculations can also be employed to explore and predict the mechanisms of chemical reactions, identifying transition states and energy barriers researchgate.netsmu.edututorchase.commdpi.comsumitomo-chem.co.jp. No specific research predicting the spectroscopic properties or investigating the reaction mechanisms of this compound using computational approaches was found in the search results.

Bioinformatics and Cheminformatics Approaches in this compound Research

Bioinformatics and cheminformatics provide powerful tools for analyzing biological and chemical data, respectively. Applied to natural products like this compound, these fields can offer insights into their origins, structural characteristics, and potential interactions.

Analysis of this compound Biosynthetic Gene Clusters and Evolutionary Relationships

Natural products are often synthesized through complex enzymatic pathways encoded by biosynthetic gene clusters (BGCs). bioinformatics.nl Bioinformatics plays a crucial role in identifying, analyzing, and understanding these clusters within the genomes of producing organisms. This involves searching for genes that encode enzymes typically involved in the synthesis of specific classes of compounds, such as polyketide synthases or nonribosomal peptide synthetases, although the specific biosynthetic pathway for this compound is not detailed in the provided search results.

Analyzing BGCs can reveal the enzymatic machinery responsible for constructing the this compound molecule. Techniques include sequence alignment, domain analysis of predicted proteins, and comparison of gene cluster organization across different strains or species. uni-freiburg.denih.gov Evolutionary relationships between BGCs can be inferred, shedding light on how the ability to produce this compound or similar compounds evolved. Databases like MIBiG (Minimum Information about a Biosynthetic Gene Cluster) and BiG-FAM (Biosynthetic Gene Cluster Family) serve as valuable resources for comparing identified gene clusters to known ones, potentially suggesting structural similarities to other natural products. bioinformatics.nlsecondarymetabolites.org While specific BGCs for this compound were not found, research on other natural products, such as the analysis of the nonactin (B1679836) biosynthesis gene cluster in Streptomyces griseus, exemplifies this type of bioinformatics approach to understanding natural product biosynthesis. nih.govnih.gov

Virtual Screening and Database Mining for this compound-like Scaffolds

Cheminformatics approaches, particularly virtual screening and database mining, are essential for exploring chemical space and identifying compounds with desired properties or structural similarities. neovarsity.orggithub.comfrontiersin.orgnih.gov For this compound, these methods could be applied to:

Identify structurally similar compounds: Using the known structure of this compound (C₁₇H₁₆O₅), cheminformatics tools can search large chemical databases (like PubChem, although excluding specified sources) for molecules sharing similar scaffolds, functional groups, or physicochemical properties. nih.gov This can help in finding potential analogs or derivatives that might possess enhanced or altered activities.

Virtual screening against biological targets: If a specific biological target for this compound's reported antimicrobial activity is known, structure-based virtual screening could be employed. This involves docking libraries of compounds into the binding site of the target protein to predict binding affinity and identify potential binders. neovarsity.orgnih.govnuvisan.com Ligand-based virtual screening, which relies on the properties of this compound itself rather than a target structure, could also be used to find compounds with similar predicted activity profiles. neovarsity.orgfrontiersin.orgnih.gov

Database mining for natural product discovery: Mining databases of natural products and their sources can help identify other organisms that might produce this compound or related compounds, guiding future isolation efforts. frontiersin.org

These techniques leverage computational power to rapidly assess vast numbers of compounds, significantly accelerating the initial stages of research and potentially uncovering novel leads based on the this compound scaffold.

Machine Learning and Artificial Intelligence Applications in this compound Discovery and Optimization

Predicting this compound's properties: ML models can be trained on existing datasets of chemical structures and their properties (e.g., antimicrobial activity against specific pathogens, solubility, predicted toxicity) to predict these properties for new or modified this compound structures. This can help prioritize synthesis or testing efforts.

De novo design of this compound analogs: Generative AI models can be used to design novel molecular structures with desired characteristics, potentially generating new compounds based on the this compound scaffold with optimized properties. roche.comnptel.ac.inmanning.com

Optimizing production: If the biosynthesis of this compound were better understood, ML could potentially be used to optimize fermentation conditions or engineer microbial strains for higher yields.

Identifying structure-activity relationships (SAR): ML algorithms can analyze the relationship between the structural features of this compound and its biological activity, helping to understand which parts of the molecule are crucial for its function and guiding the design of more potent derivatives.

Future Research Directions and Unexplored Areas in Nonin a Studies

Integration of Multi-Omics Technologies for Holistic Understanding of Nonin A Biology

Integrating multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding the biological effects and mechanisms related to this compound. Multi-omics aims to provide a complete view of complex biological processes by analyzing various molecular layers. quanticate.comfrontlinegenomics.com This integrated analysis can help in understanding biological networks and pathways. quanticate.com

Genomics and Transcriptomics of this compound Producing and Responding Organisms

Genomics involves the study of an organism's complete set of DNA, while transcriptomics focuses on the RNA transcripts produced by the genome, providing insights into gene expression patterns. quanticate.comfrontlinegenomics.com Research could explore the genetic pathways and regulatory elements involved in the biosynthesis of this compound in producing organisms like Allium stipitatum and Morinda citrifolia. On the other hand, studying the transcriptomic responses of target microbes or other organisms exposed to this compound could reveal the genes and pathways affected by its presence, offering deeper insights into its mechanism of action and potential resistance mechanisms. novogene.comnanostring.com Single-cell genomics and transcriptomics can provide high-resolution analysis of individual cells, which could be valuable in understanding heterogeneous responses to this compound. nih.gov

Proteomics and Metabolomics in Response to this compound Exposure

Proteomics is the analysis of the entire set of proteins, which are the primary executors of cellular functions, while metabolomics studies the complete set of small molecules (metabolites) within a biological sample, reflecting the metabolic state. quanticate.comfrontlinegenomics.comuab.eduwistar.org Investigating the proteomic changes in organisms exposed to this compound could identify the specific proteins and protein pathways that are modulated. wistar.orgimperial.ac.uk Metabolomics could reveal alterations in metabolic profiles, providing functional readouts of cellular states in response to this compound. uab.edunih.gov Combining proteomics and metabolomics can enhance the understanding of pathophysiological mechanisms and aid in identifying novel biomarkers. revespcardiol.org Mass spectrometry is a key technology in both proteomics and metabolomics analyses. uab.edunih.gov

Development of Novel Chemical Tools and Probes Based on this compound for Research

The development of chemical tools and probes based on the structure of this compound could be instrumental in further elucidating its biological targets and mechanisms. Chemical probes are small molecules designed to interact with specific proteins or targets to investigate biological questions. weizmann.ac.il By synthesizing modified versions of this compound, researchers could create probes with enhanced specificity, altered activity, or incorporated tags for visualization or isolation of interacting biomolecules. This approach can complement genetic methods and offer unique advantages in modulating protein function rapidly and reversibly. weizmann.ac.il

Exploration of Undiscovered Roles and Functions of this compound in Complex Biological Networks

Beyond its known antimicrobial activity, this compound may possess other biological roles within complex biological networks. Biological networks represent systems as interactions between various biological entities like proteins, genes, and metabolites. wikipedia.orgwikipedia.org Exploring the interactions of this compound with different cellular components and pathways could uncover novel functions or its involvement in signaling cascades, regulatory circuits, or ecological interactions beyond direct antimicrobial effects. ebi.ac.uk Network analysis can help in visualizing and understanding these complex relationships. wikipedia.org

Advanced Methodologies for Understanding this compound's Environmental Biotransformation and Transport at a Fundamental Level

Understanding how this compound behaves in the environment, including its biotransformation and transport, is crucial for assessing its broader impact. Environmental fate and transport describe how contaminants move and change in different environmental media like soil, water, and air. cdc.govepa.govnumberanalytics.com Advanced methodologies are needed to study the processes by which microorganisms or abiotic factors transform this compound in various environments. sandiego.edunumberanalytics.com Research could focus on identifying the transformation products, their persistence, and their potential biological activities. epa.gov Studying transport mechanisms, such as advection and dispersion in water or movement in soil, would require detailed environmental modeling and analytical techniques. cdc.govnumberanalytics.com

Interdisciplinary Convergence in this compound Research to Address Grand Challenges in Chemical Biology

Addressing complex questions surrounding this compound will necessitate the convergence of multiple scientific disciplines. Chemical biology, by its nature, integrates chemistry and biology to use chemical tools to understand and manipulate biological systems. weizmann.ac.ilnovartis.com Future research on this compound could benefit from interdisciplinary collaborations involving chemists, biologists, microbiologists, environmental scientists, and computational biologists. biotech.orgresearchgate.net This convergence is essential for developing innovative approaches to study this compound's synthesis, mechanisms, environmental fate, and potential applications, contributing to broader challenges in areas like sustainable agriculture, natural product discovery, and understanding microbial interactions. novartis.comjci.org

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Nonin A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Characterization relies on spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY) to determine structural integrity.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation.

- X-ray crystallography for absolute stereochemical configuration (if crystals are obtainable).

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use a combination of:

- HPLC (≥95% peak area for the target compound).

- TLC with multiple solvent systems (e.g., ethyl acetate/hexane or chloroform/methanol).

- Melting point analysis (compare with literature values).

Q. What in vitro assays are commonly used to assess this compound’s biological activity?

- Methodological Answer : Standardized assays include:

- Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements).

- Cell viability assays (MTT or ATP-luminescence for cytotoxicity).

- Antioxidant activity via DPPH radical scavenging.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables:

- Compare cell lines (e.g., primary vs. immortalized) and species-specific responses (e.g., murine vs. human).

- Evaluate dose-response curves for non-linear effects.

- Use multivariate regression to account for experimental conditions (pH, serum concentration).

Q. What strategies optimize the synthetic pathway of this compound to improve yield and stereoselectivity?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables:

- Catalyst screening (e.g., chiral ligands for asymmetric synthesis).

- Solvent optimization (polar aprotic solvents for SN2 reactions).

- Temperature gradients to minimize side reactions.

Q. How should researchers address discrepancies in this compound’s pharmacokinetic profiles between in vitro and in vivo studies?

- Methodological Answer : Use compartmental modeling to reconcile

- Measure plasma protein binding (equilibrium dialysis) to adjust bioavailability.

- Incorporate metabolite identification (LC-MS/MS) to assess first-pass effects.

- Cross-validate with microsomal stability assays (e.g., liver microsomes).

Q. What analytical frameworks are suitable for identifying this compound’s off-target effects in complex biological systems?

- Methodological Answer : Employ multi-omics integration :

- Transcriptomics (RNA-seq) to detect pathway dysregulation.

- Proteomics (SILAC or TMT labeling) for protein interaction networks.

- Network pharmacology to map target-ligand interactions.

Data Presentation & Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Methodological Answer :

- Include full spectral assignments (δ values, coupling constants) in supplementary materials.

- Annotate discrepancies with possible explanations (e.g., solvent effects, tautomerism).

- Provide deposition codes for public databases (e.g., Cambridge Crystallographic Data Centre) .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity of this compound?

- Methodological Answer : Use non-linear regression models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.